molecular formula C10H5ClF3N3 B1280389 4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)-pyrimidine CAS No. 438249-84-4

4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)-pyrimidine

Cat. No. B1280389
M. Wt: 259.61 g/mol
InChI Key: NPRHEFXGFBGECS-UHFFFAOYSA-N
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Description

The compound "4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)-pyrimidine" is a pyrimidine derivative that is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The presence of chloro, pyridinyl, and trifluoromethyl groups in the compound suggests that it may exhibit unique chemical and physical properties, making it a valuable target for synthesis and study.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the substitution of halogenated pyrimidines. For instance, a series of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines were prepared through a double cross-coupling reaction starting from 2,4-dichloro-6-methylpyrimidine, which is structurally related to the compound of interest . Another relevant synthesis route is the sequential functionalization of 2,4-dichloropyrimidine to obtain 4-aryl-5-pyrimidinylimidazoles, which showcases the versatility of chloropyrimidines as precursors for more complex structures .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic distribution. For example, the synthesis of 4-trifluoro(chloro)-2-(5-hydroxy-5-trifluoro(chloro)methyl-4,5-dihydro-1H-pyrazol-l-yl]-pyrimidines demonstrates the incorporation of both trifluoromethyl and chloro groups into the pyrimidine ring, which could be relevant to the compound .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, including nucleophilic substitutions, cyclocondensations, and cross-coupling reactions. The chlorination of 4-(perfluoroalkyl)-5-(p-toluenesulfonyl)uracils to form chlorinated pyrimidine-2,4(3H,5H)-diones is an example of how chloro groups in pyrimidines can react under certain conditions . Additionally, the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine illustrates the use of nucleophilic substitution and coupling reactions to modify the pyrimidine core .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For instance, the presence of electron-donating or electron-withdrawing groups can affect the optical properties, as seen in the study of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, where solvatochromism and pH sensitivity were observed . The antimicrobial activities and DNA interactions of 2-chloro-6-(trifluoromethyl)pyridine, a related compound, were investigated, indicating the biological relevance of such molecules . Spectroscopic techniques, including FT-IR and NMR, are commonly used to characterize these compounds and provide insight into their structural and electronic features .

Scientific Research Applications

Chemical Reactivity and Functionalization

4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)-pyrimidine shows notable reactivity when metal substituted, making it useful in organic synthesis. For instance, 5-pyrimidyllithium species demonstrate stability when flanked by electron-withdrawing substituents like trifluoromethyl and chlorine, leading to the high-yield production of 5-carboxylic acids from related pyrimidine compounds through halogen/metal permutation and carboxylation (Schlosser, Lefebvre, & Ondi, 2006).

Potential in Antiallergic Applications

Compounds derived from 4-Chloro-2-(2-pyridinyl)-pyrimidines, such as N-substituted amino derivatives, show potential antiallergic activity. These derivatives have been synthesized and tested in rats for passive cutaneous anaphylaxis, demonstrating promising results (Lesher, Singh, & Mielens, 1982).

Isotope Labeling Studies

Isotope labeling of pyrimidine derivatives, including 4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)-pyrimidine, is feasible. Tritiation at the ring by tritiated water in the presence of aluminum chloride has been successfully achieved, offering potential applications in biochemical research (Măntescu, Genunche, & Balaban, 1965).

Nonlinear Optical Applications

4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)-pyrimidine derivatives have shown promise in nonlinear optics (NLO) fields. These derivatives demonstrate considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).

Synthesis of Bioactive Analogues

The synthesis of new trifluoromethylated 4,5-dihydroorotic acid analogues from 4-(trifluoromethyl)pyrimidin-2(1H)-ones has been achieved. These analogues could have potential applications in the development of novel bioactive compounds (Sukach et al., 2015).

Safety And Hazards

This would involve detailing the compound’s toxicity, environmental impact, and any precautions that should be taken when handling it.


Future Directions

This would involve discussing potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties.


Please note that the availability of this information can vary depending on the compound and the extent of research conducted on it. For a specific and detailed analysis, consulting scientific literature or databases may be necessary. If you have access to a library or a university database, you might find more detailed and specific information there. Please remember to always handle chemical compounds safely and responsibly.


properties

IUPAC Name

4-chloro-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N3/c11-8-5-7(10(12,13)14)16-9(17-8)6-3-1-2-4-15-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRHEFXGFBGECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462010
Record name 4-Chloro-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)-pyrimidine

CAS RN

438249-84-4
Record name 4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438249-84-4
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Record name 4-Chloro-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine
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Record name 4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Sirisoma, S Kasibhatla, B Nguyen, A Pervin… - Bioorganic & medicinal …, 2006 - Elsevier
A series of 4-anilino-2-(2-pyridyl)pyrimidines has been discovered as a new class of potent inducers of apoptosis using a cell-based HTS assay. Compound 5a was found to arrest …
Number of citations: 49 www.sciencedirect.com

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